

Hydroxysafflor Yellow A: A Comprehensive Technical Review for Researchers

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Compound of Interest						
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An In-depth Guide to the Pharmacology, Experimental Methodologies, and Core Signaling Pathways of a Promising Natural Compound

Hydroxysafflor yellow A (HSYA), a principal bioactive chalcone glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower, has garnered significant attention within the scientific community.[1][2] Renowned for its therapeutic potential across a spectrum of diseases, HSYA is a subject of extensive research in cardiovascular disorders, neuroprotection, oncology, and inflammatory conditions. This technical guide provides a detailed overview of HSYA, focusing on its pharmacological effects, quantitative data from key studies, detailed experimental protocols, and the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Stability

HSYA is a water-soluble, orange-yellow powdery substance with the molecular formula $C_{27}H_{32}O_{16}$.[3] Its structure is characterized by a C-glycosylated cyclohexanonedienol moiety, which is unique to safflower.[3] However, HSYA is structurally unstable and susceptible to degradation under certain conditions. It degrades at high temperatures (above 60°C) and in solutions with extreme pH levels ($\leq 3.0 \text{ or} > 7.0$).[4] The degradation of HSYA has been observed to follow first-order kinetics.[5] This instability, particularly in the presence of gastric acid, contributes to its low oral bioavailability.[3]



Pharmacological Effects: A Quantitative Overview

HSYA exhibits a wide range of biological activities, which have been quantified in numerous preclinical studies. The following tables summarize key quantitative data on its anticancer, neuroprotective, cardioprotective, and pharmacokinetic properties.

Table 1: Anticancer Activity of Hydroxysafflor Yellow A

Cell Line	Cancer Type	Assay	IC50 (μM)	Duration (h)	Reference
BGC-823	Human Gastric Carcinoma	MTT	~100	48	[6]
Jurkat	T-cell Acute Lymphoblasti c Leukemia	MTT	99.08	24	[6]
Jurkat	T-cell Acute Lymphoblasti c Leukemia	MTT	77.81	48	[6]
Jurkat	T-cell Acute Lymphoblasti c Leukemia	MTT	59.05	72	[6]
HCT116	Human Colorectal Carcinoma	-	25, 50, 100 (effective concentration s)	-	[7]
A549	Human Non- small Cell Lung Cancer	-	5, 10, 20 (effective concentration s)	48	[8]
H1299	Human Non- small Cell Lung Cancer	-	5, 10, 20 (effective concentration s)	48	[8]



Table 2: Neuroprotective Effects of Hydroxysafflor

Yellow A in Animal Models

Animal Model	Condition	Dosage	Administrat ion Route	Key Findings	Reference
Wistar-Kyoto (WKY) rats	Permanent Middle Cerebral Artery Occlusion (MCAO)	3.0, 6.0 mg/kg	Sublingual vein injection	Significant reduction in neurological deficit scores and infarct area.	[9]
Sprague- Dawley rats	MCAO/Reper fusion	2, 4, 8 mg/kg	Tail vein injection	Dose- dependent decrease in neurological deficit scores.	[10]
MCAO rats	MCAO	4, 8, 16 mg/kg	Carotid artery	Dose- dependent recovery of neurological function and reduction in cerebral infarct volume within a 3-hour therapeutic window.	[11]

Table 3: Cardioprotective Effects of Hydroxysafflor Yellow A in Animal Models



Animal Model	Condition	Dosage	Administrat ion Route	Key Findings	Reference
Rats	Acute Myocardial Ischemia (LAD ligation)	4, 8 mg/kg	-	Reduction in myocardial infarction size; inhibition of increased CK-MB activity and MDA content; attenuation of decreased SOD and eNOS activity.	
Mice	Hindlimb Ischemia	6 mg/kg	Tail vein injection	Increased recovery of perfusion and increased arteriole and capillary densities in ischemic muscles.	[2]

Table 4: Pharmacokinetic Parameters of Hydroxysafflor Yellow A

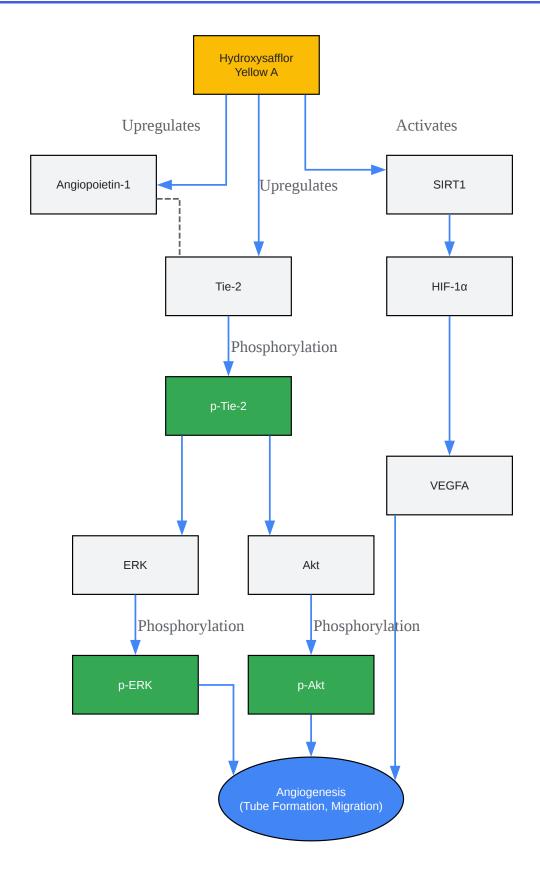


Species	Dosage	Administration Route	Key Parameters	Reference
Rats	3-24 mg/kg	Intravenous	Linear pharmacokinetic s. Urinary excretion: 52.6 ± 17.9%; Fecal excretion: 8.4 ± 5.3%; Biliary excretion: 1.4 ± 1.0%. Plasma protein binding: 48.0-54.6%.	[12]
Dogs	6-24 mg/kg	Intravenous	Linear pharmacokinetic s.	[12]
Healthy Volunteers	35, 70, 140 mg	Intravenous	t _{1/2} : 3.32 h; C _{max} : 2.02 ± 0.18, 7.47 ± 0.67, 14.48 ± 4.70 mg/L, respectively.	[13]
Rats	-	Oral	Bioavailability: 1.2%.	[13]

Core Signaling Pathways Modulated by Hydroxysafflor Yellow A

HSYA exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of HSYA in angiogenesis, cell survival and proliferation, and inflammation.

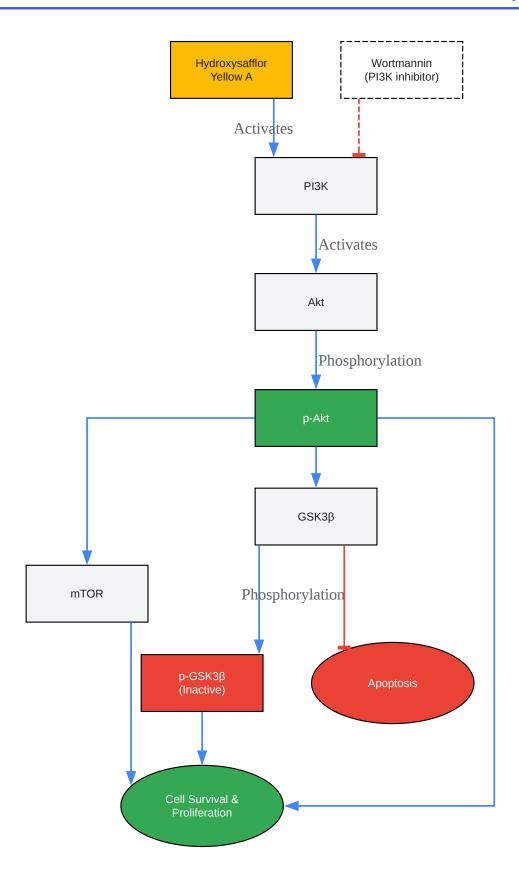




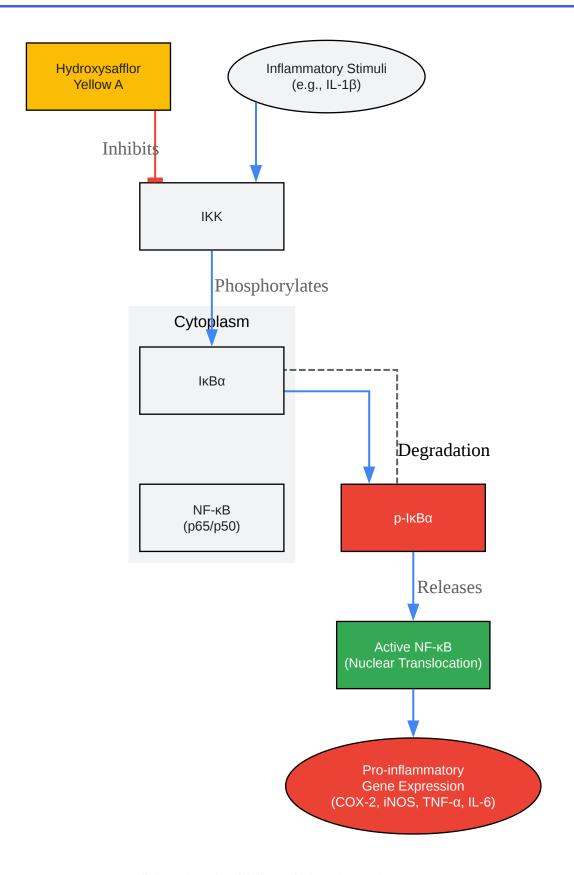
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HSYA-mediated pro-angiogenic signaling pathways.









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